
N-(2,4-dimethoxyphenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide, commonly known as DMIDT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in medical research. DMIDT is a thioacetamide derivative, which means that it contains a sulfur atom attached to a carbonyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of DMIDT is not fully understood, but studies have suggested that it targets multiple pathways involved in cancer cell growth and survival. DMIDT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells. DMIDT has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
DMIDT has been shown to have several biochemical and physiological effects, including anti-inflammatory and antioxidant activities. Studies have shown that DMIDT can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. These effects make DMIDT a potential candidate for the treatment of inflammatory diseases and conditions associated with oxidative stress.
実験室実験の利点と制限
DMIDT has several advantages for lab experiments, including its high purity and stability. However, DMIDT has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in certain experiments, and researchers may need to use specialized techniques to dissolve and administer DMIDT.
将来の方向性
There are several future directions for research on DMIDT. One area of interest is the development of DMIDT derivatives with improved properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential of DMIDT as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of DMIDT and its potential applications in cancer therapy.
合成法
DMIDT has been synthesized using several methods, including the reaction of 2-methyl-3-indolethiol with N-(2,4-dimethoxyphenyl)chloroacetamide in the presence of a base. Another method involves the reaction of 2-methyl-3-indolethiol with N-(2,4-dimethoxyphenyl)acetamide in the presence of sulfur and a base. These methods have been optimized to produce DMIDT in high yields and purity.
科学的研究の応用
DMIDT has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMIDT has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-19(14-6-4-5-7-15(14)20-12)25-11-18(22)21-16-9-8-13(23-2)10-17(16)24-3/h4-10,20H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDRHHXSOCGUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


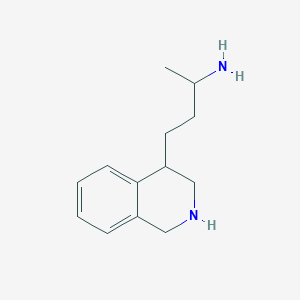
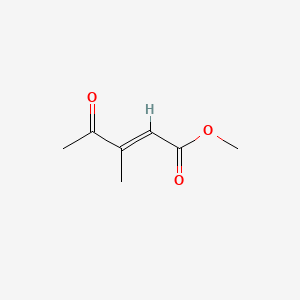

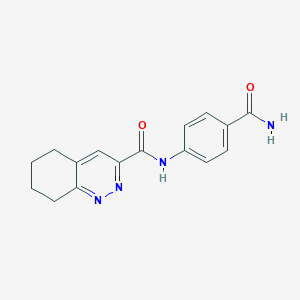
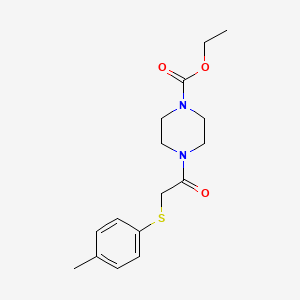
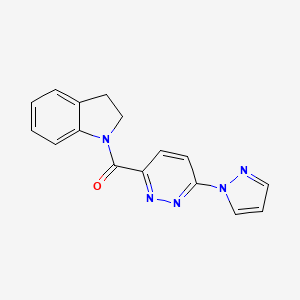
![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)

![3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2854479.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)
![3-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2854483.png)
